Product packaging for Leukotriene C-4 sulfone(Cat. No.:CAS No. 82890-06-0)

Leukotriene C-4 sulfone

Cat. No.: B14430499
CAS No.: 82890-06-0
M. Wt: 657.8 g/mol
InChI Key: JWPIRZFYDSPLAY-NXOLIXFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Leukotriene C-4 and its Derivatives in Biological Systems

Leukotrienes are key players in inflammatory processes and are synthesized primarily by leukocytes (white blood cells). nih.govprimescholars.com The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into an unstable intermediate, Leukotriene A4 (LTA4). nih.govbiosciencepharma.com

From LTA4, the pathway bifurcates. One route leads to the formation of Leukotriene B4 (LTB4), a potent chemoattractant for leukocytes. nih.gov The other pathway, catalyzed by the enzyme Leukotriene C4 synthase (LTC4S), involves the conjugation of LTA4 with the tripeptide glutathione (B108866) to form Leukotriene C4 (LTC4). nih.govbiosciencepharma.com LTC4 is the parent compound of the cysteinyl leukotrienes (CysLTs), a subgroup that also includes Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). nih.govnih.gov These derivatives are formed by the sequential enzymatic cleavage of the glutathione moiety. biosciencepharma.com

The CysLTs, including LTC4, are potent mediators of allergic and inflammatory reactions, particularly in the context of asthma and other respiratory diseases. primescholars.comatsjournals.org They are known to cause bronchoconstriction, increase vascular permeability, and stimulate mucus secretion. atsjournals.orgatsjournals.org LTC4 exerts its biological effects by binding to specific cell surface receptors, primarily the CysLT1 and CysLT2 receptors. ebi.ac.uknih.gov

Overview of Sulfone Metabolites within the Lipid Mediator Landscape

Metabolism of the primary leukotrienes is a critical step in modulating their biological activity. One of the metabolic pathways for cysteinyl leukotrienes involves the oxidation of the sulfur atom in the cysteine residue. This oxidation can result in the formation of sulfoxides and further to sulfones.

The formation of sulfone metabolites is not unique to leukotrienes and represents a more general pathway for the metabolism of sulfur-containing compounds in the body. This process can alter the biological activity and stability of the parent molecule. In the context of leukotrienes, the oxidation of the sulfide (B99878) to a sulfone represents a significant chemical modification. While the formation of Leukotriene C4 sulfoxide (B87167) has been observed as a metabolite in stimulated human polymorphonuclear leukocytes, the precise enzymatic pathways leading to the complete oxidation to the sulfone in vivo are less well-characterized. pnas.org This oxidative process is thought to involve reactive oxygen species, with studies pointing to the involvement of myeloperoxidase and hydrogen peroxide. pnas.org

Significance of Leukotriene C-4 Sulfone as a Research Target

The study of this compound and other leukotriene sulfones is significant for several reasons. Understanding the full spectrum of leukotriene metabolites is crucial for a complete picture of the inflammatory cascade. The conversion of the sulfide to a sulfone can impact the molecule's potency, receptor binding affinity, and stability.

Research has shown that synthetic sulfones of LTC4, LTD4, and LTE4 are potent contractile agonists on respiratory smooth muscle, indicating that they retain significant biological activity. nih.gov Their activity profile is qualitatively similar to that of their corresponding sulfides. nih.gov This sustained activity suggests that the formation of sulfone metabolites is not necessarily a deactivation step but may contribute to the prolongation or modification of the inflammatory response.

Furthermore, the stability of metabolites is a critical factor in their potential use as biomarkers for disease. More stable metabolites can be more reliably measured in biological fluids. While LTE4 is generally considered the most stable cysteinyl leukotriene and is often used as a biomarker, the study of even more stable metabolites like sulfones could offer advantages for monitoring inflammatory conditions such as asthma, chronic rhinosinusitis, and systemic mastocytosis. researchgate.netjpp.krakow.pl The potential for this compound to serve as a stable and specific biomarker for leukotriene pathway activation makes it an important target for further research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H47N3O11S B14430499 Leukotriene C-4 sulfone CAS No. 82890-06-0

Properties

CAS No.

82890-06-0

Molecular Formula

C30H47N3O11S

Molecular Weight

657.8 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C30H47N3O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-26(35)36)45(43,44)21-23(30(42)32-20-28(39)40)33-29(41)22(31)18-19-27(37)38/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,42)(H,33,41)(H,35,36)(H,37,38)(H,39,40)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1

InChI Key

JWPIRZFYDSPLAY-NXOLIXFESA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Biochemical Pathways and Formation of Leukotriene C 4 Sulfone and Its Precursors

Biosynthesis of Leukotriene C-4 (LTC4)

The creation of LTC4 is a multi-step process involving a cascade of enzymatic reactions that convert a key fatty acid into this biologically active molecule.

Precursor Lipid Metabolism: Arachidonic Acid Cascade Initiation

The biosynthesis of all leukotrienes begins with the liberation of arachidonic acid from membrane phospholipids (B1166683). nih.gov In response to various stimuli, the enzyme phospholipase A2, particularly cytosolic phospholipase A2α (cPLA2α), is activated and translocates to the nuclear membrane. nih.govresearchgate.net There, it hydrolyzes membrane phospholipids to release arachidonic acid. nih.govresearchgate.net

Once freed, arachidonic acid is acted upon by the enzyme 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP). researchgate.netresearchgate.net This enzymatic action converts arachidonic acid first into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and then into an unstable epoxide intermediate, Leukotriene A4 (LTA4). biosciencepharma.comyoutube.com LTA4 is a critical branching point in the pathway, serving as the common substrate for the synthesis of different classes of leukotrienes. jci.org

Enzymatic Conjugation by Leukotriene C4 Synthase (LTC4S)

The pivotal and committed step in the formation of the cysteinyl leukotrienes, including LTC4, is the conjugation of LTA4 with the tripeptide glutathione (B108866) (GSH). nih.gov This reaction is catalyzed by the enzyme Leukotriene C4 synthase (LTC4S). biosciencepharma.comnih.gov

Human LTC4S is an 18 kDa integral membrane protein that functions as a homotrimer. nih.govsemanticscholar.orgnih.gov Each monomer consists of four transmembrane segments. nih.gov The crystal structure of LTC4S reveals that the active site is formed at the interface between two monomers of the trimer. nih.gov

The catalytic mechanism involves the binding of both substrates, the lipophilic LTA4 and the water-soluble GSH, in a highly specific orientation. nih.gov The enzyme binds GSH in a unique horseshoe-shaped conformation, positioning its thiol group near a key arginine residue (Arg104). nih.govnih.gov This arginine is believed to activate the thiol group of GSH, facilitating its nucleophilic attack on the C6 position of the epoxide ring of LTA4. nih.govresearchgate.net The hydrophobic LTA4 molecule is oriented within a cleft in the enzyme, which acts as a molecular "ruler" to precisely align the reactive epoxide with the activated glutathione. nih.gov

LTC4S exhibits narrow and high specificity for its substrates, LTA4 and glutathione. nih.gov It does not effectively conjugate glutathione to other xenobiotics, a characteristic that distinguishes it from the broader family of glutathione S-transferases. nih.gov The enzyme also demonstrates catalytic activity with docosahexaenoic acid (DHA) derivatives, converting a DHA epoxide into maresin conjugate in tissue regeneration 1 (MCTR1), a pro-resolving lipid mediator. genecards.org

Enzyme kinetic studies have been performed to characterize the efficiency of LTC4S. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the maximum velocity (Vmax), the maximum rate of the reaction, are key parameters. patsnap.comlublin.pl For human LTC4S, reported Km values for LTA4 are in the range of 30-76 μM, and for glutathione, the Km is approximately 70-300 μM. nih.govgenecards.orgnih.gov The catalytic turnover number (kcat), representing the number of substrate molecules converted to product per enzyme site per unit time, has been reported as 105 s⁻¹ with LTA4 as the substrate. genecards.orgnih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Human LTC4S
SubstrateKm (μM)kcat (s⁻¹)Reference
Leukotriene A4 (LTA4)76105 nih.gov
Glutathione (GSH)7019 genecards.org

The activity and expression of LTC4S are subject to regulation. In research models, transforming growth factor-beta (TGF-β) has been shown to increase LTC4 synthase activity in a time- and dose-dependent manner. wikigenes.org Furthermore, phosphorylation of the enzyme can modulate its function. Protein kinase C (PKC) mediated phosphorylation, specifically at the Serine-36 residue, has been demonstrated to inhibit the catalytic function of LTC4S. nih.gov This inhibition is thought to occur by interfering with the catalytic machinery, partly by altering the interaction with the key catalytic residue Arg104 in an adjacent subunit of the trimer. nih.gov

Gene expression of LTC4S is regulated by transcription factors such as Sp1 and Sp3 in mononuclear phagocytes. researchgate.net Studies in various models have also shown that certain botanicals, like Rhodiola rosea and Withania somnifera, can downregulate the expression of the LTC4S gene. mdpi.com In models of vascular injury, the expression of LTC4S protein is upregulated in vascular smooth muscle cells, contributing to neointima formation. nih.gov Furthermore, in rat models of hepatic ischemia-reperfusion injury, both the activity and the mRNA and protein expression of LTC4S were found to be significantly increased. citeab.com

Cellular and Subcellular Localization of LTC4 Biosynthesis

LTC4 biosynthesis is compartmentalized within specific cells and subcellular locations. The enzymes responsible for the initial steps, cPLA2 and 5-LO, translocate from the cytosol to the nuclear envelope upon cell activation. nih.govwikipedia.org LTC4S, being an integral membrane protein, is primarily localized to the outer nuclear membrane and the endoplasmic reticulum. biosciencepharma.comnih.govnih.gov It is notably excluded from the inner nuclear membrane. nih.gov

The cells that express LTC4S are predominantly of myeloid origin, including mast cells, eosinophils, basophils, and monocytes/macrophages. biosciencepharma.commdpi.com Platelets also express LTC4S but lack the upstream enzyme 5-LO, meaning they can only produce LTC4 via transcellular biosynthesis, utilizing LTA4 produced by other nearby cells like neutrophils. biosciencepharma.comjci.org This cellular distribution restricts the synthesis of LTC4 to sites of inflammation where these specific immune cells are present.

Oxidative Metabolism of Leukotriene C-4 Leading to Sulfone Derivatives

Leukotriene C-4 undergoes oxidative metabolism, which leads to the formation of sulfone derivatives. This process involves the oxidation of the sulfur atom in the cysteinyl side chain of the LTC4 molecule. The initial oxidation product is Leukotriene C-4 sulfoxide (B87167), which can be further oxidized to form Leukotriene C-4 sulfone.

The metabolism of Leukotriene C-4 (LTC4) by stimulated human polymorphonuclear leukocytes (PMNs) results in the formation of several oxidized products. nih.gov When LTC4 is incubated with PMNs stimulated by phorbol (B1677699) myristate acetate, the resulting metabolites can be separated and identified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

One of the major groups of metabolites formed are the diastereoisomeric sulfoxides of LTC4. nih.gov These sulfoxides are formed through the oxidation of the sulfide (B99878) group in the glutathione side chain of LTC4. The formation of these sulfoxides has been confirmed by comparison with synthetically prepared reference compounds. nih.gov

In addition to the sulfoxides, other oxidized metabolites are also produced. These include isomers of 6-trans-Leukotriene B4. nih.gov The identification of these various oxidized products demonstrates that the oxidative metabolism of LTC4 is a complex process that can lead to a range of derivatives with altered biological activity.

Identified Oxidized Metabolites of Leukotriene C-4

MetaboliteMethod of IdentificationKey Research Finding
Leukotriene C-4 Sulfoxides (diastereoisomers)Reverse-phase HPLC, Comparison with synthetic standardsMajor products of LTC4 metabolism by stimulated human polymorphonuclear leukocytes. nih.gov
6-trans-Leukotriene B4 isomersReverse-phase HPLC, Comparison with synthetic standardsAlso formed during the oxidative metabolism of LTC4 by polymorphonuclear leukocytes. nih.gov

The enzymatic oxidation of Leukotriene C-4 (LTC4) to its sulfoxide and potentially to its sulfone derivatives is primarily mediated by the myeloperoxidase (MPO) system in neutrophils and monocytes. nih.govacs.org This enzymatic system plays a crucial role in the inflammatory response and is responsible for the generation of reactive oxygen species.

The key components of this system involved in LTC4 oxidation are:

Myeloperoxidase (MPO): An enzyme released by activated phagocytic cells.

Hydrogen Peroxide (H₂O₂): A reactive oxygen species produced during the respiratory burst of phagocytes.

Chloride ions (Cl⁻): Which are utilized by MPO to produce hypochlorous acid (HOCl). nih.gov

Studies have shown that the metabolism of LTC4 by stimulated polymorphonuclear leukocytes is dependent on the presence of both MPO and H₂O₂. nih.gov The process can be inhibited by catalase, which degrades H₂O₂, and by azide, an inhibitor of MPO. nih.gov It is postulated that MPO catalyzes the formation of hypochlorous acid, a potent oxidizing agent, which then chemically reacts with the sulfide moiety of LTC4 to form a chlorosulfonium ion intermediate. This intermediate is subsequently hydrolyzed to yield the sulfoxide derivatives. nih.gov While the direct enzymatic conversion to the sulfone is less clearly defined, it is chemically plausible that the sulfoxide can undergo further oxidation by the same reactive oxygen species to form the sulfone.

Enzymatic Systems in Leukotriene C-4 Oxidation

Enzyme/SystemCell TypeMechanismKey Findings
Myeloperoxidase (MPO) - H₂O₂ - Halide SystemPolymorphonuclear leukocytes, MonocytesProduction of hypochlorous acid (HOCl) which oxidizes the sulfide of LTC4. nih.govacs.orgInhibited by catalase and azide, indicating a requirement for H₂O₂ and MPO. nih.gov

Leukotriene C-4 (LTC4) is known to be a chemically unstable molecule, susceptible to non-enzymatic degradation under various conditions. This instability has implications for its biological half-life and its persistence in environmental settings.

One of the primary factors influencing the non-enzymatic degradation of LTC4 is pH. The molecule is particularly labile in acidic aqueous solutions. nih.gov This degradation can be partially reversed by the addition of methanol, which suggests that both hydrolysis and adsorption to surfaces may play a role in its decomposition at low pH. nih.gov

Another significant non-enzymatic pathway for LTC4 oxidation involves the presence of metal ions. Specifically, ferrous iron (Fe²⁺) has been shown to induce the degradation of LTC4. nih.gov This process can be inhibited by the chelating agent ethylenediaminetetraacetic acid (EDTA), confirming the role of the metal ion. The products of this iron-induced degradation include sulfoxides, indicating that oxidation of the sulfur atom is a key reaction. nih.gov

The environmental stability of LTC4 is generally considered to be low due to its susceptibility to both enzymatic and non-enzymatic degradation. Factors such as pH, the presence of oxidizing agents, and exposure to certain metal ions in soil or water would likely contribute to its rapid breakdown. However, specific studies detailing the environmental fate and transport of LTC4 are limited.

Factors Affecting Non-Enzymatic Degradation and Stability of Leukotriene C-4

FactorEffect on LTC4Resulting ProductsInhibitors/Mitigating Factors
Acidic pHPromotes degradation and adsorption to surfaces. nih.govVarious degradation products.Addition of methanol. nih.gov
Ferrous Iron (Fe²⁺)Induces oxidative degradation. nih.govSulfoxides and other oxidized products. nih.govEthylenediaminetetraacetic acid (EDTA). nih.gov

Biological Activities and Receptor Interactions of Leukotriene C 4 Sulfone

Contractile Agonist Activity of Synthetic Leukotriene C-4 Sulfone on Respiratory Smooth Muscle (e.g., guinea pig tracheal chains in vitro)

Synthetic this compound has been identified as a potent contractile agonist on respiratory smooth muscle in vitro. nih.gov Studies conducted on indomethacin-treated guinea pig tracheal chains demonstrated that LTC4 sulfone elicits significant contractile responses. The potency of LTC4 sulfone in this assay was determined to have a pD2 value of 8.2. nih.gov The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

The contractions induced by LTC4 sulfone on the guinea pig trachea are characterized by a slow onset and prolonged duration, which are features also observed with its parent compound, LTC4. nih.govcdnsciencepub.com These contractions were submaximal, achieving 75-85% of the maximum contraction induced by a cholinergic agonist. nih.gov Furthermore, the response was slow to reverse upon washing when compared to the effects of acetylcholine (B1216132) or histamine. nih.gov In addition to its effects on the trachea, LTC4 sulfone also contracts guinea pig parenchymal strips with a pD2 of 7.9. nih.gov

In Vivo Pulmonary Effects of this compound in Experimental Animal Models (e.g., anesthetized guinea pigs)

The in vivo activity of this compound has been evaluated in anesthetized guinea pigs, where it demonstrates significant effects on pulmonary mechanics. nih.gov When administered intravenously, LTC4 sulfone elicits dose-dependent increases in pulmonary inflation pressure, indicative of bronchoconstriction. nih.gov

In these models, LTC4 sulfone was found to be less potent compared to the sulfones of LTD4 and LTE4. The ED50 value—the dose required to produce 50% of the maximal effect—for the increase in inflation pressure was 4.6 µg/kg for LTC4 sulfone. nih.gov This effect confirms that the contractile activity observed in isolated tissues translates to a significant physiological response in a whole-animal system.

Comparative Pharmacological Profile of this compound with Parent Leukotrienes (LTC4, LTD4, LTE4) and Other Leukotriene Sulfones (e.g., LTD4 Sulfone, LTE4 Sulfone, LTF4 Sulfone)

The biological activity of this compound is best understood in comparison to its parent cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and their corresponding sulfone derivatives. Generally, the leukotriene sulfones exhibit a qualitatively similar profile of biological activity to their corresponding sulfides. nih.gov

On isolated guinea pig tracheal chains, LTC4 sulfone (pD2 = 8.2) is slightly less potent than its parent compound, LTC4 (EC50 ≈ 10 nM), but demonstrates potent contractile activity. nih.govcdnsciencepub.com It is more potent in this assay than LTD4 sulfone (pD2 = 8.0) and LTE4 sulfone (pD2 = 7.9). nih.gov In contracting guinea pig parenchymal strips, LTC4 sulfone (pD2 = 7.9) is less potent than LTD4 sulfone (pD2 = 8.2) but slightly more potent than LTE4 sulfone (pD2 = 7.8). nih.gov

In vivo, LTC4 sulfone (ED50 = 4.6 µg/kg) is the least potent of the three measured sulfones in inducing bronchoconstriction in anesthetized guinea pigs, with LTD4 sulfone (ED50 = 0.5 µg/kg) and LTE4 sulfone (ED50 = 2.0 µg/kg) being considerably more active. nih.gov Another related compound, Leukotriene F-4 (LTF4) sulfone, has been shown to be approximately 2 to 5 times less active than LTF4 both in vitro and in vivo. researchgate.netebi.ac.uk

Comparative Potency of Leukotriene Sulfones nih.gov
CompoundContractile Activity on Guinea Pig Trachea (pD2)Contractile Activity on Guinea Pig Parenchyma (pD2)In Vivo Bronchoconstriction in Guinea Pig (ED50, µg/kg)
This compound8.27.94.6
Leukotriene D-4 Sulfone8.08.20.5
Leukotriene E-4 Sulfone7.97.82.0

Interaction with Known Cysteinyl Leukotriene Receptors (CysLT1R, CysLT2R) and Antagonism by Receptor Modifiers (e.g., FPL-55712)

The effects of cysteinyl leukotrienes are mediated through at least two primary G protein-coupled receptors, CysLT1R and CysLT2R. pnas.orgnih.gov Pharmacological studies using heterologous transfectants have shown that CysLT1R is the high-affinity receptor for LTD4, binding LTC4 with a lower affinity. pnas.orgnih.gov In contrast, CysLT2R binds both LTC4 and LTD4 with equimolar affinity. pnas.orgnih.gov

Elucidation of Potential Specific Receptors or Binding Sites for this compound

Currently, there is no definitive evidence for a specific receptor that exclusively binds this compound. The available pharmacological data strongly suggest that its biological activities are mediated through the known CysLT receptors, CysLT1R and CysLT2R, given its structural similarity to LTC4 and its susceptibility to antagonism by CysLT receptor blockers like FPL-55712. nih.gov

However, the pharmacology of leukotriene receptors is complex. Research on the parent compound, LTC4, has identified a high-affinity binding site in human lung parenchyma membranes that displays a pharmacological profile distinct from the CysLT1 receptor and does not appear to be coupled to the contractile response. unimi.it While it is unknown if LTC4 sulfone interacts with this or other uncharacterized binding sites, the possibility remains that its full biological profile may involve interactions beyond the classically defined CysLT1 and CysLT2 receptors. Further research is required to explore these potential unique interactions.

Cellular and Molecular Signaling Events Triggered by this compound

Specific studies detailing the intracellular signaling cascades initiated directly by this compound are not extensively documented. However, based on its action via CysLT receptors, it is presumed to trigger signaling pathways similar to those activated by parent cysteinyl leukotrienes. semanticscholar.org

Activation of CysLT1R and CysLT2R, which are G protein-coupled receptors, typically involves coupling to Gq/11 and/or pertussis toxin-sensitive Gi/o proteins. semanticscholar.org This engagement leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). springermedizin.de IP3 stimulates the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, a key event in smooth muscle contraction. semanticscholar.orgspringermedizin.de Downstream events can include the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are involved in a variety of cellular responses, including inflammation and cell proliferation. semanticscholar.orgduke.edu In human mast cells, CysLT receptor activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov Given that LTC4 sulfone produces robust contractile and pro-inflammatory effects, it is highly probable that it utilizes these established CysLT signaling mechanisms. nih.gov

Role of Leukotriene C 4 Sulfone in Experimental Disease Models

Investigations in In Vitro Cellular Models of Inflammatory Responses

While the parent compound, Leukotriene C4, is known to be produced by various immune cells—including eosinophils, mast cells, and macrophages—and to act as a potent mediator of inflammation, specific research on the direct actions of Leukotriene C-4 sulfone in in vitro cellular models is not extensively detailed in available literature. pnas.orgnih.govbiosciencepharma.comatsjournals.org Eosinophils, in particular, are a predominant source of LTC4. nih.gov The parent leukotrienes are known to promote the recruitment and activation of immune cells like neutrophils and eosinophils. primescholars.com They influence processes such as vascular permeability and the migration of immune cells to inflammatory sites. primescholars.com However, studies focusing specifically on the sulfone metabolite's capacity to induce chemotaxis, degranulation, or cytokine release from isolated inflammatory cells are limited.

Contribution to Airway Hyperresponsiveness and Smooth Muscle Function in Animal Models of Respiratory Disorders

The biological activity of synthetic this compound has been characterized in respiratory smooth muscle, both in vitro and in vivo, primarily using guinea pig models. nih.gov These studies reveal that LTC4 sulfone is a potent agonist, contributing to airway smooth muscle contraction, a key feature of airway hyperresponsiveness.

In vitro experiments on isolated guinea pig respiratory tissues demonstrated that this compound is a powerful contractile agent. nih.gov It elicited strong contractions on indomethacin-treated guinea pig tracheal chains, with a potency (pD2 value) of 8.2. nih.gov The contractions were characterized as being submaximal, slow to develop, and prolonged in duration. nih.gov Furthermore, the compound was also effective in contracting guinea pig parenchyma tissue. nih.gov In contrast, LTC4 sulfone was found to be inactive on rat tracheal preparations. nih.gov

Table 1: Contractile and Bronchoconstrictor Activity of this compound in Guinea Pig Models

Experimental Model Tissue/Parameter Measurement Value Citation
In Vitro Indomethacin-treated guinea pig tracheal chains Potency (pD2) 8.2 nih.gov
In Vitro Indomethacin-treated guinea pig parenchyma Potency (pD2) 7.9 nih.gov
In Vivo Anesthetized guinea pig Bronchoconstriction (ED50) 4.6 µg/kg nih.gov

Modulation of Immune Cell Function in Experimental Research Systems

The specific role of this compound in the direct modulation of immune cell functions, such as migration and activation, is not clearly defined in experimental research systems based on available findings. The parent cysteinyl leukotrienes are recognized for their ability to recruit and activate various immune cells. primescholars.com For instance, cysteinyl leukotrienes are potent chemoattractants for eosinophils, mobilizing them to sites of inflammation. auajournals.org This action contributes to the amplification of acute allergic responses. nih.gov While it is established that LTC4 sulfone possesses significant bioactivity on smooth muscle, its distinct contribution to modulating the behavior of eosinophils, neutrophils, or mast cells remains an area requiring more focused investigation.

Analytical and Synthetic Methodologies in Leukotriene C 4 Sulfone Research

Chemical Synthesis Approaches for Research-Grade Leukotriene C-4 Sulfone

The generation of research-grade this compound primarily relies on the chemical oxidation of its direct precursor, Leukotriene C-4 (LTC-4). The core of this synthesis is the conversion of the sulfide (B99878) linkage in the LTC-4 molecule into a sulfone group.

The biosynthesis of the LTC-4 precursor itself is a critical first step, involving the conjugation of Leukotriene A-4 (LTA-4) with glutathione (B108866), a reaction catalyzed by the enzyme LTC-4 synthase. biosciencepharma.comnih.govrsc.org Once LTC-4 is obtained, the sulfone is formed through controlled oxidation. Various oxidizing agents have been investigated for this type of transformation on related molecules. For instance, methods for oxidizing sulfides to sulfones in complex pharmaceutical compounds have included reagents like meta-perchlorobenzoic acid (m-CPBA) and potassium peroxymonosulfate, commercially known as Oxone®. google.com The choice of oxidant and reaction conditions is critical to ensure high yield and purity, avoiding unwanted side reactions on the sensitive polyunsaturated fatty acid chain. The synthesis of related leukotriene sulfones, such as Leukotriene F-4 sulfone, has been reported, confirming this oxidative approach within the leukotriene family. nih.gov

For large-scale production, considerations include operational simplicity, environmental safety, and scalability. Some powerful oxidizing agents are not suitable for kilogram-quantity synthesis due to safety and disposal concerns. google.com Therefore, developing efficient and safe oxidation protocols is a key focus of synthetic efforts for producing research quantities of this compound.

Advanced Chromatographic and Spectrometric Techniques for Detection and Quantification in Biological Samples (e.g., LC-MS/MS, HPLC)

The accurate detection and quantification of this compound in complex biological matrices such as plasma or sputum are accomplished using advanced separation and detection technologies. who.intmdpi.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of leukotrienes and their metabolites. nih.govnih.gov These methods leverage a nonpolar stationary phase (like C18 or C4) and a polar mobile phase. The separation of structurally similar compounds, such as different leukotriene sulfones and sulfoxides, can be achieved with high resolution. sigmaaldrich.com The separated compounds are typically detected by UV-Vis spectrophotometry, taking advantage of the characteristic UV absorbance of the conjugated triene system in the leukotriene structure, which has a maximum absorbance at approximately 280 nm. informaticsjournals.co.in

Table 1: Representative Parameters for RP-HPLC Analysis of Leukotriene Metabolites
ParameterDescriptionReference Example
Stationary Phase (Column) Typically a C4 or C18 silica-based column. Particle size (e.g., 5 µm) and column dimensions are selected for optimal resolution.Kromasil 100 Å, 5 µm, C4 (2.1 x 100 mm) sigmaaldrich.com
Mobile Phase A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium phosphate).Acetonitrile: 10 mM Potassium Phosphate (pH 7.4) (30:70; v:v) sigmaaldrich.com
Flow Rate Adjusted based on column dimensions to ensure efficient separation.0.2 ml/min sigmaaldrich.com
Detection UV detection at the absorbance maximum of the conjugated triene system.~280 nm informaticsjournals.co.in

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For superior sensitivity and specificity, especially at the low concentrations found in biological fluids, LC-MS/MS is the method of choice. nih.govnih.gov This technique couples the powerful separation capabilities of LC with the precise detection and structural elucidation of tandem mass spectrometry.

The process involves:

Chromatographic Separation: An LC system separates the target analyte from other molecules in the sample.

Ionization: The column effluent is introduced into an ion source, typically using electrospray ionization (ESI), which generates charged molecular ions of the analyte.

Mass Analysis: The ions are guided into a mass spectrometer, where a specific parent ion (corresponding to the mass-to-charge ratio of this compound) is selected. This parent ion is then fragmented, and a specific, characteristic fragment (or daughter) ion is monitored for detection. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for quantification at the picogram-per-milliliter level. nih.gov

Table 2: Key Principles of LC-MS/MS for this compound Quantification
ParameterDescription
Chromatography Reversed-phase LC using C18 or similar columns with a mobile phase of water and acetonitrile/methanol containing a volatile modifier like formic or acetic acid to facilitate ionization. nih.gov
Ionization Electrospray Ionization (ESI), typically in negative ion mode for the acidic leukotriene molecules.
Detection Mode Multiple Reaction Monitoring (MRM), tracking the transition from a specific parent ion (precursor) to a characteristic daughter ion (product).
Quantification Based on the peak area ratio of the analyte to a co-analyzed, stable isotope-labeled internal standard. nih.govcaymanchem.com

Methodologies for Isotopic Labeling and Tracing in Metabolic Studies

Isotopic labeling is an indispensable tool in the study of leukotriene metabolism. sigmaaldrich.com It involves the synthesis of molecules where one or more atoms are replaced by their heavier, stable isotopes (e.g., deuterium (B1214612) [²H], carbon-13 [¹³C], nitrogen-15 (B135050) [¹⁵N], or oxygen-18 [¹⁸O]). These labeled compounds are chemically identical to their natural counterparts but are distinguishable by mass spectrometry. Their primary uses are as internal standards for precise quantification and as tracers to follow metabolic pathways in vitro and in vivo. sigmaaldrich.comchemrxiv.org

The synthesis of isotopically labeled this compound begins with the preparation of labeled LTC-4. Several strategies exist:

Labeling the Peptide Moiety: A common approach is to synthesize glutathione with ¹³C and/or ¹⁵N atoms incorporated into the cysteine residue. This labeled glutathione is then reacted with unlabeled LTA-4 methyl ester to produce LTC-4 methyl ester with the heavy isotopes securely located in the peptide portion. nih.gov

Labeling the Fatty Acid Backbone: Deuterium (²H) is frequently incorporated into the eicosanoid backbone of the molecule. This can be achieved by using deuterated starting materials in the multi-step synthesis of LTA-4. Commercially available standards, such as LTC-4-d5, where five hydrogen atoms are replaced by deuterium, are widely used as internal standards for mass spectrometry. caymanchem.comcaymanchem.com

Late-Stage Labeling: Advanced methods allow for the introduction of isotopes at a late stage of the synthesis. For example, it is possible to incorporate heavy oxygen (¹⁸O) directly into a sulfone group, providing another avenue for creating a labeled standard. chemrxiv.org

Once the isotopically labeled LTC-4 is synthesized, it can be oxidized to the corresponding labeled LTC-4 sulfone using the methods described in section 5.1. This final product serves as an ideal internal standard, as it co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation, correcting for variations during sample preparation and analysis.

Table 3: Summary of Isotopic Labeling Strategies for this compound Research
Isotope(s)Labeled MoietySynthetic StrategyPrimary Application
¹³C, ¹⁵NGlutathione (Cysteine residue)Synthesize labeled glutathione first, then conjugate with LTA-4. nih.govInternal standard, metabolic tracer.
²H (Deuterium)Eicosanoid carbon chainMulti-step synthesis using deuterated precursors for LTA-4. caymanchem.comnih.govInternal standard for LC-MS quantification.
¹⁸OSulfone groupLate-stage oxidation of the sulfide using an ¹⁸O-containing reagent. chemrxiv.orgInternal standard.
³H (Tritium)Eicosanoid carbon chainCatalytic reduction of an unsaturated precursor with tritium (B154650) gas. nih.govRadiolabeled tracer for metabolic studies.

Structure Activity Relationship Sar Studies of Leukotriene C 4 Sulfone

Elucidation of Key Structural Determinants for Observed Biological Activity

The biological activity of leukotriene C-4 sulfone is a composite of contributions from its three main structural components: the eicosanoid backbone, the peptide moiety, and the defining sulfone group. SAR studies have sought to dissect the importance of each of these features in dictating the compound's interaction with its biological targets, primarily the cysteinyl leukotriene receptors (CysLT1 and CysLT2).

The 20-carbon eicosanoid chain, with its specific stereochemistry and pattern of double bonds, is fundamental for receptor recognition and activation. Modifications to this hydrophobic tail generally lead to a significant loss of activity. The geometry of the triene system and the chirality of the hydroxyl group at C5 and the substituent at C6 are critical for fitting into the receptor binding pocket.

The peptide portion, derived from glutathione (B108866), also plays a crucial role. This compound, like LTC-4, possesses a γ-glutamyl-cysteinyl-glycine chain. The presence and nature of this peptide tail influence receptor subtype selectivity and potency. For instance, the sequential cleavage of the peptide moiety to form the corresponding LTD-4 and LTE-4 sulfones results in altered biological activity profiles.

The oxidation of the sulfide (B99878) linkage in LTC-4 to a sulfone moiety in LTC-4 sulfone has a notable impact on its chemical stability and biological potency. While qualitatively displaying a similar profile of biological activity to its corresponding sulfide, the sulfone derivative exhibits differences in potency across various tissues and experimental models. nih.gov For example, LTC-4 sulfone is a potent contractile agonist on guinea pig tracheal chains and parenchyma. nih.gov

CompoundTissuePotency (pD2)
This compoundGuinea Pig Trachea8.2
Leukotriene D-4 sulfoneGuinea Pig Trachea8.0
Leukotriene E-4 sulfoneGuinea Pig Trachea7.9
This compoundGuinea Pig Parenchyma7.9
Leukotriene D-4 sulfoneGuinea Pig Parenchyma8.2
Leukotriene E-4 sulfoneGuinea Pig Parenchyma7.8

This table presents the potency of various leukotriene sulfones on different respiratory tissues, as indicated by their pD2 values, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. nih.gov

In vivo studies in anesthetized guinea pigs have demonstrated that leukotriene sulfones can elicit dose-dependent increases in inflation pressure, indicative of bronchoconstriction. The order of potency for this effect was found to be LTD-4 sulfone > LTE-4 sulfone > LTC-4 sulfone. nih.gov

CompoundIn Vivo Bronchoconstriction (ED50 in µg/kg)
Leukotriene D-4 sulfone0.5
Leukotriene E-4 sulfone2.0
This compound4.6

This table shows the median effective dose (ED50) of different leukotriene sulfones required to induce a half-maximal bronchoconstrictor response in anesthetized guinea pigs. nih.gov

Stereochemical Considerations and Functional Implications of the Sulfone Moiety

The introduction of a sulfone group at the C6 position of the eicosanoid backbone introduces an additional stereocenter, as the sulfur atom in the sulfone is chiral. The stereochemistry of this sulfone moiety, whether it exists as the (R)- or (S)-sulfoxide, and subsequently the sulfone, can have profound implications for the molecule's three-dimensional shape and its ability to interact with the CysLT receptors.

While detailed studies specifically isolating and characterizing the biological activities of the individual stereoisomers of this compound are limited in the public domain, research on other chiral sulfones in biological systems has consistently demonstrated the importance of stereochemistry in determining biological activity. researchgate.net The precise orientation of the oxygen atoms of the sulfone group can influence hydrogen bonding and other non-covalent interactions within the receptor's binding site. It is hypothesized that one stereoisomer may exhibit a higher affinity and/or efficacy for a particular CysLT receptor subtype compared to the other.

The functional implications of the sulfone moiety extend beyond stereochemistry. The increased polarity and the potential for hydrogen bonding conferred by the sulfone group, compared to the sulfide in LTC-4, can alter the compound's pharmacokinetic and pharmacodynamic properties. This includes its solubility, metabolic stability, and the kinetics of its interaction with receptors. The presence of the sulfone may lead to a different conformation of the entire molecule, which in turn could affect its receptor binding and activation profile.

Development of Analogues for Receptor Probing and Mechanistic Studies

To better understand the pharmacology of this compound and its interaction with CysLT receptors, researchers have pursued the development of synthetic analogues. These molecular tools are invaluable for probing the receptor binding pocket, differentiating between receptor subtypes, and elucidating the downstream signaling pathways.

One approach has been the synthesis of chemically stable analogues that retain the core structural features of the parent molecule but incorporate modifications to enhance stability or to introduce reporter groups. For instance, analogues with altered peptide moieties have been synthesized to investigate the role of this part of the molecule in receptor interaction. Studies on related leukotriene F-4 (LTF-4) and its sulfone have provided comparative insights, showing that LTF-4 sulfone was approximately 2-5 times less active than LTF-4 both in vitro and in vivo. nih.gov

Furthermore, the development of radiolabeled or fluorescently tagged analogues of this compound would be a significant advancement for receptor binding studies. Such tools would allow for direct measurement of receptor affinity and density in various tissues and cell types. While the synthesis of such specific probes for LTC-4 sulfone is not widely reported, the principles for their design are well-established in the field of pharmacology.

The development of selective agonists and antagonists for the CysLT receptors has been a major focus of pharmaceutical research, leading to the development of asthma medications like montelukast (B128269) and zafirlukast. nih.gov While these are not direct analogues of this compound, the SAR studies that led to their discovery have provided a wealth of information about the structural requirements for CysLT receptor interaction. Understanding the SAR of endogenous ligands like this compound is complementary to these efforts and can guide the design of future therapeutic agents with improved selectivity and efficacy.

Q & A

Basic Research Questions

Q. How is Leukotriene C-4 sulfone synthesized and characterized in experimental settings?

  • Methodological Answer : Synthesis typically involves enzymatic oxidation of precursor leukotrienes followed by sulfonation. Key steps include purification via reverse-phase HPLC and characterization using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, experimental protocols must detail reaction conditions (e.g., pH, temperature) and purity thresholds (>95% by HPLC). New compounds require full spectral data, while known compounds should reference established synthesis routes .

Q. What are the primary biological roles of this compound in immune responses?

  • Methodological Answer : this compound is implicated in IgE-mediated mast cell activation, contributing to inflammatory cascades. In vitro studies using bone marrow-derived mouse mast cells demonstrate its release alongside histamine and β-hexosaminidase upon antigen challenge. Researchers should validate findings using ELISA or fluorometric assays to quantify extracellular concentrations and correlate them with degranulation markers .

Advanced Research Questions

Q. What experimental models are used to study this compound's activity, and how do cross-species variations affect data interpretation?

  • Methodological Answer : Common models include murine mast cells (e.g., RBL-2H3 lines) and human peripheral blood-derived mast cells. Cross-species differences in cysteinyl leukotriene receptor (CysLTR) expression can alter ligand-receptor binding affinities. To address this, researchers should conduct comparative studies using species-specific receptor antagonists (e.g., montelukast for human CysLT1) and validate results with CRISPR-edited cell lines .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in cell culture conditions (e.g., serum-free vs. serum-containing media) or assay sensitivity. A meta-analysis approach, combined with standardized protocols (e.g., uniform calcium flux assay parameters), can identify confounding variables. Researchers should also report raw data alongside normalized results to enable cross-study comparisons .

Q. What are the challenges in quantifying this compound in complex biological matrices, and what methodological improvements have been proposed?

  • Methodological Answer : Matrix interference in plasma or tissue homogenates complicates quantification via LC-MS. Recent advancements include solid-phase extraction (SPE) with deuterated internal standards (e.g., this compound-d4) to correct for ion suppression. Researchers should validate limits of detection (LOD) and quantification (LOQ) in each matrix and publish recovery rates for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.